(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Description
The compound "(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with bromophenol and methanone groups, which can provide insights into the chemical behavior and properties of similar compounds .
Synthesis Analysis
The synthesis of bromophenol derivatives typically involves reactions such as bromination and demethylation, as seen in the synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives . Another related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was synthesized using 4-bromophenol and benzoyl chloride . Additionally, the synthesis of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one involved a reaction of various bromophenyl-containing precursors in the presence of a catalyst under microwave radiation . These methods suggest that the synthesis of the compound may also involve similar bromination and catalytic steps.
Molecular Structure Analysis
The molecular structure of bromophenol derivatives is often confirmed by X-ray crystallography. For instance, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell data . Similarly, the structure of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one was elucidated as triclinic with detailed crystallographic parameters . These findings suggest that the molecular structure of "(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" could also be characterized using X-ray diffraction techniques to determine its precise geometry.
Chemical Reactions Analysis
The chemical reactions involving bromophenol derivatives can lead to the formation of new functional groups and rings. For example, the synthesis of new compounds with bromine involved the formation of a pyrrole ring, which is a planar structure as revealed by X-ray analysis . This indicates that the compound may also undergo reactions that lead to the formation of new rings or functional groups, potentially affecting its reactivity and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives, such as their antioxidant activities, have been studied. The synthesized bromophenols demonstrated effective antioxidant power, with phenol containing two phenolic rings and five phenolic hydroxyl groups being the most potent . The crystallographic data provided for related compounds also give insights into their density and molecular geometry . These studies suggest that "(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" may also exhibit distinct physical and chemical properties that could be explored for potential applications, such as antioxidant activity.
Scientific Research Applications
Synthesis and Crystallography
- Compounds with structural similarities to (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been synthesized and analyzed. The process involves a three-step substitution reaction, and the molecular structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. These compounds are also studied using X-ray diffraction and density functional theory (DFT) for crystallographic and conformational analyses (Huang et al., 2021).
Reduction and Synthesis Studies
- Research into the reduction of similar compounds, like 2- and 3-acylpyrroles, has been conducted. This includes the synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system, which could potentially offer insights into the reactivity and chemical behavior of related molecules (Kimbaris & Varvounis, 2000).
Novel Synthesis Methods
- Alternative synthesis methods for related compounds have been explored. For instance, a novel synthesis of [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone offers insights into efficient routes for creating structurally similar compounds, which may inform the synthesis of (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (Suhana & Rajeswari, 2017).
Antimicrobial Activity
- Related compounds like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones have been synthesized and tested for antimicrobial activity. This suggests potential biological applications for (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone in similar contexts (Kumar et al., 2012).
Crystal Structure Analysis
- The crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, a compound structurally related to the chemical , has been synthesized and analyzed, providing valuable insights into the physical properties and crystallography of similar compounds (Xin-mou, 2009).
Biological Activity Studies
- Studies on the synthesis and biological activity of triazole analogues of piperazine, including (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone, reveal information on antibacterial activity, suggesting potential biomedical applications for related compounds (Nagaraj et al., 2018).
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAKJSFXJLQJDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643498 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898749-35-4 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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